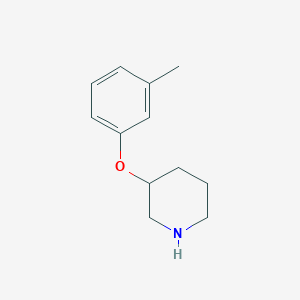

3-(3-Methylphenoxy)piperidine

描述

Structure

3D Structure

属性

IUPAC Name |

3-(3-methylphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-10-4-2-5-11(8-10)14-12-6-3-7-13-9-12/h2,4-5,8,12-13H,3,6-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLCVZXSRONKNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624558 | |

| Record name | 3-(3-Methylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912761-71-8 | |

| Record name | 3-(3-Methylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 3 Methylphenoxy Piperidine and Analogues

Stereoselective Synthesis Approaches for Chiral 3-(3-Methylphenoxy)piperidine

The creation of chiral centers with specific stereochemistry is paramount in modern drug synthesis. For this compound, the stereocenter at the C3 position of the piperidine (B6355638) ring is a key feature. Stereoselective synthesis can be broadly categorized into asymmetric and diastereoselective approaches.

Asymmetric Synthesis Strategies for Enantiopure Piperidine Scaffolds

Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. A common and effective strategy for accessing enantiopure 3-aryloxypiperidines involves the synthesis of a chiral precursor, such as (S)-N-Boc-3-hydroxypiperidine, which can then be converted to the target molecule.

One of the most efficient methods for preparing this chiral intermediate is through the asymmetric reduction of a prochiral ketone, N-Boc-3-piperidone. This transformation is often accomplished using biocatalysis, employing ketoreductase (KRED) enzymes. These enzymes, coupled with a cofactor regeneration system (e.g., glucose dehydrogenase), can achieve high conversion rates and excellent enantioselectivity. mdpi.comderpharmachemica.com Studies have demonstrated that screening various ketoreductases can lead to complete conversion of the substrate with an enantiomeric excess (e.e.) often exceeding 99%. mdpi.comgoogle.com

A typical biocatalytic reduction process is summarized in the table below.

| Catalyst System | Substrate | Product | Conversion (%) | Enantiomeric Excess (e.e., %) | Reference |

| Ketoreductase (KRED) & GDH | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | >99 | >99 | mdpi.com |

| Alcohol Dehydrogenase | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | 99.3 | 100 | google.com |

| Baker's Yeast | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | Moderate | High | derpharmachemica.com |

Once the enantiopure (S)-N-Boc-3-hydroxypiperidine is obtained, the 3-methylphenoxy group can be introduced via a Williamson ether synthesis or, more commonly, a Mitsunobu reaction with 3-methylphenol. This sequence provides a reliable route to enantiomerically pure (S)-3-(3-Methylphenoxy)piperidine. Another powerful strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with dihydropyridine (B1217469) precursors, which can generate 3-substituted tetrahydropyridines with high enantioselectivity. nih.gov Subsequent reduction of the double bond yields the desired chiral piperidine. nih.gov

Diastereoselective Routes to Substituted Piperidines

Diastereoselective synthesis is crucial when creating molecules with multiple stereocenters. For analogues of this compound that contain additional substituents, controlling the relative stereochemistry is essential. Diastereoselectivity can be achieved through various methods, including substrate-controlled reactions, auxiliary-controlled reactions, and catalyst-controlled reactions.

For instance, the hydrogenation of substituted pyridine (B92270) precursors often yields piperidines with a preference for the cis diastereomer. nih.govrsc.org Subsequent base-mediated epimerization can then be used to access the corresponding trans isomer, providing a divergent route to different diastereomers. nih.govrsc.org A divergent synthesis of 3,5-disubstituted piperidines has been described where a mixture of cis and trans diols was converted into a single cis-(3R,5S)-diacetate with high diastereoselectivity using an enzyme- and ruthenium-catalyzed dynamic kinetic asymmetric transformation (DYKAT). nih.govacs.org This intermediate can then be further manipulated to produce various stereoisomers. nih.gov

Radical cyclization of acyclic precursors is another method to form substituted piperidines with diastereocontrol. For example, the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates can produce 2,4-disubstituted piperidines, with the diastereoselectivity influenced by the choice of radical initiator. organic-chemistry.org

Novel Reaction Pathways for the Formation of the Piperidine Ring System

Beyond the functionalization of pre-existing rings, the construction of the piperidine scaffold itself is a central focus of synthetic organic chemistry. Several modern methodologies offer efficient and versatile ways to build this heterocyclic core.

Catalytic Hydrogenation of Pyridine Precursors

The catalytic hydrogenation of substituted pyridines is one of the most direct and atom-economical methods for synthesizing piperidine derivatives. This approach involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst.

A variety of catalysts, including platinum, palladium, rhodium, and ruthenium, are effective for this transformation. google.comrsc.orgasianpubs.org The choice of catalyst and reaction conditions (e.g., pressure, temperature, solvent) can significantly impact the reaction's efficiency and selectivity. For instance, the hydrogenation of 3-hydroxypyridine (B118123), a key precursor for 3-hydroxypiperidine (B146073), has been successfully achieved using catalysts like rhodium on carbon (Rh/C) or platinum oxide (PtO₂). asianpubs.orggoogle.com The hydrogenation of 3-hydroxypyridine is often challenging but can be facilitated by performing the reaction in an acidic solvent like acetic acid or by converting the hydroxyl group to an ester in situ using an acid anhydride. google.comasianpubs.org

Recent advancements have focused on using catalysts like Rh₂O₃ under milder conditions (5 bar H₂, 40 °C) to reduce a broad range of functionalized pyridines. rsc.orgresearchgate.net

| Catalyst | Substrate | Conditions | Outcome | Reference |

| PtO₂ (Adams' catalyst) | 3-Hydroxypyridine | H₂ (1 atm), Acetic Anhydride | Rapid hydrogenation | google.com |

| 5% Rh/C | 3-Hydroxypyridine | H₂ (5 MPa), 90°C, Water | 96.3% yield of 3-hydroxypiperidine | google.com |

| PtO₂ | Substituted Pyridines | H₂ (50-70 bar), Acetic Acid | Good yields of piperidines | asianpubs.org |

| Rh₂O₃ | Functionalized Pyridines | H₂ (5 bar), 40°C, TFE | High conversion for many substrates | rsc.org |

Cyclization Reactions for Piperidine Ring Construction

Intramolecular cyclization reactions are a powerful tool for constructing the piperidine ring from acyclic precursors. These methods involve forming one or more C-N or C-C bonds to close the six-membered ring. nih.gov

Common strategies include:

Reductive Amination : This classic method involves the cyclization of a dicarbonyl compound (such as a 1,5-dialdehyde or ketoaldehyde) with an amine source, like ammonia (B1221849) or a primary amine, in the presence of a reducing agent. chim.itresearchgate.net This one-pot reaction forms two C-N bonds to construct the piperidine ring. chim.it

Aza-Michael Addition : Intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl or nitrile can effectively form the piperidine ring. nih.gov This reaction can be catalyzed by bases, acids, or even chiral organocatalysts to achieve enantioselectivity. nih.govrsc.org

Ring-Closing Metathesis (RCM) : While not detailed in the provided search results, RCM is a prominent method for forming cyclic structures, including piperidines, from diene precursors using ruthenium-based catalysts.

Radical Cyclization : Carbon- or nitrogen-centered radicals generated from appropriate acyclic precursors can undergo intramolecular cyclization to form the piperidine ring. organic-chemistry.orgnih.gov

Palladium-Catalyzed Cyclizations : Palladium catalysts can mediate various cyclization reactions, such as the intramolecular Heck reaction or the amination of alkenes, to produce substituted piperidines. organic-chemistry.orgnih.gov

Multicomponent Reactions in Piperidine Synthesis

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product that incorporates substantial portions of all starting materials. taylorfrancis.com MCRs are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

Several MCRs have been developed for the synthesis of highly functionalized piperidines. nih.govacs.org A common example is a pseudo-five-component reaction involving an aromatic aldehyde, ammonium (B1175870) acetate (B1210297) (as an amine source), and other active methylene (B1212753) compounds or dienophiles. acs.org These reactions often proceed through a cascade of imine formation, Michael addition, and subsequent cyclization to build the piperidine core in one pot. taylorfrancis.com

Another important class of reactions for piperidine synthesis is the aza-Diels-Alder reaction, a [4+2] cycloaddition where either the diene or the dienophile contains a nitrogen atom. researchgate.netrsc.orgwikipedia.org This reaction can form the piperidine ring with a high degree of stereocontrol, especially when using chiral catalysts or auxiliaries. wikipedia.org The reaction between an imine (aza-dienophile) and an electron-rich diene (e.g., Danishefsky's diene) is a well-established route to piperidinone structures, which are versatile intermediates. rsc.orgwikipedia.org

Functionalization and Derivatization Techniques for the this compound Core

The strategic modification of the this compound scaffold is crucial for the exploration of structure-activity relationships in drug discovery programs. Advanced synthetic techniques, including alkene cyclization, radical-mediated amine cyclization, and nucleophilic substitution reactions, provide powerful tools for the construction and subsequent functionalization of this important chemical entity.

Alkene Cyclization for Substituted Piperidine Formation

Alkene cyclization represents a robust strategy for the construction of the piperidine ring with a high degree of control over substitution patterns and stereochemistry. These methods often involve the intramolecular reaction of an amine with a tethered alkene, facilitated by a variety of catalysts.

One notable approach involves the palladium-catalyzed aerobic oxidative cyclization of alkenes. This Wacker-type reaction allows for the synthesis of various six-membered nitrogen heterocycles, including piperidines. The use of a base-free Pd(DMSO)₂ (TFA)₂ catalyst has been demonstrated to be effective for this transformation.

Another powerful technique is the intramolecular hydroamination of aminoalkenes. For instance, the use of a rhodium catalyst with a phosphine (B1218219) ligand, such as [Rh(COD)(DPPB)]BF₄, can effect the anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes to furnish 3-arylpiperidines in high yields. The diastereoselectivity of this process can be influenced by the substitution pattern of the starting material.

Table 1: Comparison of Catalytic Systems for Alkene Cyclization in Piperidine Synthesis

| Catalyst System | Substrate Type | Key Features |

| Pd(DMSO)₂(TFA)₂ | Alkenyl amines | Aerobic, oxidative cyclization |

| [Rh(COD)(DPPB)]BF₄ | 1-(3-aminopropyl)vinylarenes | Intramolecular, anti-Markovnikov |

| Gold(I) complexes | Non-activated alkenes | Oxidative amination |

Radical-Mediated Amine Cyclization

Radical-mediated cyclizations offer a complementary approach to the synthesis of the piperidine core, often proceeding under mild conditions and tolerating a wide range of functional groups. These reactions typically involve the generation of a nitrogen- or carbon-centered radical which then undergoes an intramolecular cyclization.

A novel method for the synthesis of 2,4-disubstituted piperidines involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. The choice of radical initiator and mediator, such as the switch from tributyltin hydride to tris(trimethylsilyl)silane, has been shown to enhance the diastereoselectivity of the cyclization.

Furthermore, the combination of photoredox catalysis with cobaloxime and amine catalysis facilitates a radical cyclization of aldehydes with pendant alkenes. This method allows for the formation of various ring sizes, including piperidines, with alkene transposition in good yields under mild conditions.

Nucleophilic Substitution Reactions in Phenoxypiperidine Synthesis

The key C-O bond in this compound is typically formed through a nucleophilic substitution reaction, most commonly a variation of the Williamson ether synthesis or more modern cross-coupling reactions. These methods involve the reaction of a 3-hydroxypiperidine derivative with an activated aryl electrophile or the coupling of 3-hydroxypiperidine with an aryl halide.

The Ullmann condensation, a classical copper-catalyzed reaction, can be employed for the O-arylation of alcohols with aryl halides. Modern iterations of this reaction utilize soluble copper catalysts with various ligands, allowing the reaction to proceed under milder conditions than the traditionally harsh temperatures.

More recently, palladium-catalyzed Buchwald-Hartwig O-arylation has emerged as a powerful and versatile method for the formation of aryl ethers. This reaction demonstrates broad substrate scope and functional group tolerance. For instance, the coupling of a protected 3-hydroxypiperidine with m-cresol (B1676322) can be achieved using a palladium catalyst and a suitable phosphine ligand. Research into the synthesis of analogous compounds, such as 4,4-difluoro-3-(phenoxymethyl)piperidines, has demonstrated the utility of this approach. In one study, the reaction of a protected 3-(hydroxymethyl)piperidine with 3-methylphenol was achieved using a palladium catalyst in the presence of a base, affording the desired phenoxy-substituted piperidine.

Optimization of Synthetic Conditions for Enhanced Yield and Purity in this compound Production

The optimization of synthetic conditions is a critical aspect of process development, aiming to maximize the yield and purity of the target compound while ensuring economic and environmental viability. For the synthesis of this compound, key parameters to consider include the choice of catalyst, base, solvent, temperature, and reaction time, particularly for the crucial O-arylation step.

In the context of Buchwald-Hartwig O-arylation of a protected 3-hydroxypiperidine with m-cresol, several factors can be fine-tuned. The selection of the palladium precursor and the phosphine ligand is paramount. Different generations of Buchwald-Hartwig catalysts offer varying levels of reactivity and stability. The choice of base is also critical, with common options including sodium tert-butoxide, potassium phosphate, and cesium carbonate. The solvent can significantly influence the reaction rate and selectivity; ethereal solvents like dioxane and THF are frequently employed.

Temperature and reaction time are interdependent variables that must be carefully optimized. While higher temperatures can accelerate the reaction, they may also lead to the formation of impurities through side reactions. Therefore, finding the optimal balance is essential for achieving high purity.

Table 2: Illustrative Optimization of O-Arylation of a Substituted 3-(Hydroxymethyl)piperidine with 3-Methylphenol

| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | RuPhos | NaOt-Bu | Toluene | 100 | 75 |

| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | 82 |

| 3 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | 80 | 68 |

Data is representative and based on analogous syntheses of phenoxymethylpiperidine derivatives.

Purification of the final product is another crucial step. Common techniques include column chromatography on silica (B1680970) gel to remove unreacted starting materials and catalyst residues. Recrystallization of the hydrochloride salt of this compound can also be an effective method for achieving high purity.

Structure Activity Relationship Sar Studies of 3 3 Methylphenoxy Piperidine Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of 3-(3-methylphenoxy)piperidine derivatives is intricately linked to the specific chemical groups attached to its core structure. Researchers have systematically altered different parts of the molecule—the phenoxy moiety, the piperidine (B6355638) ring, and the linker connecting them—to map the structural requirements for optimal interaction with biological receptors.

The phenoxy group is a critical component for the binding affinity of this class of compounds. The nature and position of substituents on this aromatic ring can dramatically alter the electronic and steric properties of the molecule, thereby influencing its ability to bind to target receptors.

Research on analogous scaffolds, such as 4,4-difluoro-3-(phenoxymethyl)piperidine, has provided valuable data on the effects of phenoxy substitutions on dopamine (B1211576) D4 receptor (D4R) affinity. For instance, replacing an unsubstituted phenyl group with a 3-methylphenyl group resulted in a potent compound with a binding affinity (Kᵢ) of 13 nM. chemrxiv.org This suggests that a small, lipophilic group at the meta-position is well-tolerated and contributes favorably to binding.

Further studies have shown that the introduction of electron-withdrawing groups, such as fluorine atoms, can significantly enhance potency. The 3,4-difluorophenyl derivative was identified as the most potent in one series, with a Kᵢ value of 5.5 nM. chemrxiv.org In contrast, replacing a 4-fluoro substituent with a larger 4-chloro group led to a decrease in binding affinity (Kᵢ = 53 nM). chemrxiv.org These findings highlight the sensitivity of the receptor's binding pocket to both the electronic nature and the size of the substituent on the phenoxy ring.

| Substituent on Phenoxy Ring | Binding Affinity (Kᵢ, nM) for D4 Receptor |

|---|---|

| 3,4-Difluorophenyl | 5.5 |

| 3-Methylphenyl | 13 |

| Unsubstituted Phenyl | 27 |

| 4-Chlorophenyl | 53 |

Similarly, in other molecular contexts, para-substituents like nitro and cyano groups on the phenoxy ring have been shown to yield high androgen receptor binding affinity, with Kᵢ values ranging from 2.0 to 3.8 nM. nih.gov This demonstrates a broader principle that modifications to the phenoxy moiety are a key determinant of receptor interaction across different target classes.

The piperidine ring serves as a central scaffold and its substitution pattern is crucial for orienting the other functional groups correctly within the receptor's binding site. Modifications to this ring can influence not only binding affinity but also properties like metabolic stability and brain penetration.

Studies on related 3-phenoxypiperidine (B126653) scaffolds have shown that fluorination of the piperidine ring can have a significant impact on bioactivity. For example, a comparison between 3,3-difluoropiperidine (B1349930) and 4,4-difluoropiperidine (B1302736) analogs revealed that the position of the fluorine atoms is critical. The 4,4-difluoro substitution generally led to a distinct increase in binding potency for the D4 receptor compared to the 3,3-difluoro analogs. chemrxiv.org This enhancement may be due to favorable interactions of the fluorine atoms within the binding pocket or the influence of these electronegative atoms on the conformation of the piperidine ring.

| Piperidine Modification | Phenoxy Moiety | Binding Affinity (Kᵢ, nM) for D4 Receptor |

|---|---|---|

| 3,3-difluoro | 4-Fluoro-3-methylphenyl | 320 |

| 4,4-difluoro | 3-Methylphenyl | 13 |

| 4,4-difluoro | 3,4-Difluorophenyl | 5.5 |

These findings underscore the importance of the piperidine ring not just as a structural anchor but as an active contributor to the molecule's interaction with its target.

In analogues of this compound, the connection between the phenoxy and piperidine moieties can be extended by a linker. The length, composition, and flexibility of this linker are critical parameters that dictate the spatial relationship between the two key binding fragments.

For instance, SAR studies on 3-phenoxypropyl piperidine analogues, which feature a three-carbon linker, have been explored for their activity as ORL1 (NOP) receptor agonists. nih.govresearchgate.net The presence of this linker allows the molecule to span a greater distance and potentially access different sub-pockets within the receptor binding site compared to compounds with a direct ether linkage.

Thermodynamic analysis clarifies that the influence of a linker on binding avidity is complex. While a flexible linker can incur a conformational entropy penalty upon binding, this can be offset by more favorable binding energy if the linker allows the molecule to achieve an optimal fit. nih.gov Research has shown that the optimal linker length is one that maximizes the probability of the binding moieties matching the separation between binding sites on the receptor. nih.gov Studies on peptide-based biosensors have also found that longer linkers can have a better influence on docking effectiveness, highlighting the linker's role in facilitating efficient molecular interactions. mdpi.com

Pharmacophore Mapping and Ligand Efficiency Analysis in this compound Series

To better understand the key chemical features required for biological activity, researchers employ advanced computational techniques like pharmacophore mapping and ligand efficiency analysis.

A pharmacophore model is a three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. For classes of compounds related to aryloxypiperidines, such as long-chain arylpiperazines, pharmacophore models have been successfully developed. A typical model might include three hydrophobic or aromatic binding regions, a large non-aromatic hydrophobic region, and a hydrogen bond donor. nih.gov For the this compound series, a pharmacophore would likely define the spatial relationship between the aromatic phenoxy ring, the basic nitrogen of the piperidine, and specific hydrophobic features like the methyl group.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. By building mathematical models, QSAR can predict the activity of novel, unsynthesized molecules, thereby accelerating the drug discovery process.

For piperidine-containing compounds, QSAR models are used to understand the complex interplay between molecular properties (e.g., lipophilicity, electronic effects, and steric factors) and the observed biological response. rutgers.edu These models provide quantitative insights that can be difficult to discern from qualitative SAR analysis alone.

Comparative Molecular Field Analysis (CoMFA) is a powerful 3D-QSAR technique that has been successfully applied to various classes of receptor ligands, including those with piperidine scaffolds. researchgate.netnih.gov CoMFA works by aligning a series of molecules and calculating their steric and electrostatic fields at thousands of points on a 3D grid. It then uses statistical methods to generate a model that relates variations in these fields to changes in biological activity.

A robust CoMFA model is characterized by high statistical significance. For example, a universal QSAR model for dopamine D2 receptor antagonists, a target relevant to piperidine-based compounds, yielded a cross-validated coefficient (Q²) of 0.76 and a conventional correlation coefficient (R²) of 0.92. nih.gov The model indicated that steric interactions contributed 67.4% and electrostatic interactions contributed 32.6% to the binding affinity. nih.gov

The output of a CoMFA analysis is often visualized as 3D contour maps. These maps highlight regions in space where bulky groups (steric fields) or charged groups (electrostatic fields) are predicted to either increase or decrease activity. Such models provide invaluable guidance for designing the next generation of this compound analogues with improved potency and selectivity.

Predictive Modeling for Rational Drug Design based on this compound

Predictive modeling plays a crucial role in modern medicinal chemistry, offering a rational approach to drug design and optimization. By establishing a mathematical relationship between the structural features of molecules and their biological activities, these models can forecast the potency of novel compounds, prioritize synthetic efforts, and provide insights into the molecular interactions driving activity. For derivatives of this compound, computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are instrumental in guiding the design of new analogs with enhanced therapeutic potential.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models are developed by correlating variations in the physicochemical properties of a series of compounds with their biological responses. For analogs of this compound, these studies can elucidate the key molecular descriptors that govern their interaction with a specific biological target. While specific QSAR models for this compound were not found in the reviewed literature, the principles can be illustrated through studies on structurally related piperidine derivatives.

For instance, in the development of monoamine transporter inhibitors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to series of piperidine-containing compounds. mdpi.commdpi.comrsc.org These models generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity.

A hypothetical CoMFA model for a series of 3-phenoxypiperidine derivatives might reveal the following:

Steric Fields: Green contours might indicate regions where bulky substituents on the phenoxy ring increase activity, while yellow contours could suggest areas where steric hindrance is detrimental. For example, a green contour near the meta-position of the phenoxy ring would support the favorable effect of the methyl group in this compound.

Electrostatic Fields: Blue contours could highlight areas where positive charges are favored, and red contours would indicate regions where negative charges enhance activity. This information is critical for optimizing interactions with charged residues in the binding pocket of a target protein.

The predictive power of a QSAR model is assessed through statistical validation, including the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability for new compounds. mdpi.com

Below is an interactive data table summarizing the types of molecular descriptors commonly used in QSAR studies of piperidine derivatives and their potential implications for the design of this compound analogs.

| Molecular Descriptor Category | Specific Descriptors | Potential Implication for Rational Design of this compound Analogs |

| Electronic | Hammett constants (σ), Partial atomic charges | Modifying the electronic nature of the phenoxy ring to enhance electrostatic interactions with the target. For example, adding electron-withdrawing or electron-donating groups. |

| Steric | Molar refractivity (MR), Taft steric parameters (Es) | Optimizing the size and shape of substituents on both the phenoxy and piperidine rings to improve fitting into the binding site. |

| Hydrophobic | LogP, π constants | Adjusting the lipophilicity of the molecule to improve membrane permeability and target engagement, while avoiding excessive lipophilicity that can lead to off-target effects. |

| Topological | Connectivity indices, Shape indices | Fine-tuning the overall molecular architecture to achieve a better conformational match with the receptor. |

Application in Rational Drug Design

The insights gained from predictive models like QSAR can be directly applied to the rational design of new this compound derivatives. For example, if a CoMSIA model indicates that a hydrogen bond donor is favorable at a certain position on the piperidine ring, medicinal chemists can synthesize analogs with appropriate functional groups (e.g., -OH, -NH2) at that position.

This iterative process of design, synthesis, and testing, guided by predictive modeling, can significantly accelerate the drug discovery process. It allows for a more focused and efficient exploration of chemical space, increasing the probability of identifying lead candidates with improved potency and selectivity.

The following data table illustrates a hypothetical scenario of how predictive modeling could guide the design of new analogs based on the this compound scaffold.

| Scaffold Position | Model Prediction | Design Strategy | Example Modification |

| Phenoxy Ring (para-position) | Favorable steric bulk and hydrophobicity | Introduce a larger, lipophilic group | Replace methyl with a tert-butyl group |

| Piperidine Nitrogen | Favorable positive charge and limited bulk | Introduce a small, basic substituent | N-methylation or N-ethylation |

| Piperidine Ring (C4-position) | Unfavorable steric bulk | Avoid substitution at this position | Maintain hydrogen at C4 |

By leveraging the power of predictive modeling, researchers can move beyond traditional trial-and-error approaches and embrace a more data-driven and rational strategy for the development of novel therapeutics based on the this compound scaffold.

The exploration of the structure-activity relationships (SAR) of this compound and its derivatives is crucial for understanding how modifications to its chemical structure influence its biological activity. While specific and extensive SAR studies on this compound are not widely available in the public domain, general principles can be inferred from research on related 3-phenoxypiperidine and other piperidine-based compounds, particularly those targeting monoamine transporters. nih.govnih.gov

The core structure of this compound can be dissected into three main components for SAR analysis: the piperidine ring, the phenoxy ring, and the ether linkage. Modifications to each of these regions can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.

Modifications of the Phenoxy Ring

The substitution pattern on the phenoxy ring is a key determinant of biological activity. The position, size, and electronic nature of the substituents can profoundly affect how the molecule interacts with its biological target.

Position of the Methyl Group: The placement of the methyl group on the phenoxy ring is critical. In this compound, the methyl group is at the meta position. Studies on related aryloxypiperidines have shown that moving a substituent between the ortho, meta, and para positions can lead to significant changes in activity and selectivity. For instance, in a series of monoamine reuptake inhibitors, a substituent at the meta position was found to be favorable for norepinephrine (B1679862) transporter (NET) inhibition.

Nature of the Substituent: Replacing the methyl group with other substituents can modulate the electronic and steric properties of the phenoxy ring.

Electron-donating vs. Electron-withdrawing groups: The introduction of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., chloro, trifluoromethyl) can alter the pKa of the phenoxy oxygen and influence hydrogen bonding potential, thereby affecting target binding.

Steric Bulk: Increasing the size of the substituent (e.g., from methyl to ethyl or tert-butyl) can either enhance van der Waals interactions within a binding pocket or cause steric hindrance, leading to a decrease in activity.

Modifications of the Piperidine Ring

The piperidine ring serves as a crucial scaffold and its modifications are central to the SAR of this class of compounds.

N-Substitution: The nitrogen atom of the piperidine ring is a common site for modification.

Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) on the nitrogen can influence the compound's basicity and lipophilicity. In many classes of piperidine-based central nervous system (CNS) drugs, N-methylation is optimal for activity.

Larger Substituents: The addition of larger or more complex groups, such as benzyl (B1604629) or phenethyl, can lead to interactions with additional regions of the target's binding site, potentially increasing potency or altering the selectivity profile.

Substitution on the Piperidine Ring: Introducing substituents at other positions on the piperidine ring can affect the molecule's conformation and introduce new interaction points. Stereochemistry plays a significant role, as different stereoisomers can exhibit vastly different biological activities. nih.gov

The following interactive data table summarizes the hypothetical SAR trends for derivatives of this compound based on findings from related compound series.

| Modification Site | Substituent | Effect on Activity (Hypothetical) | Rationale |

| Phenoxy Ring | 4-methyl (para) | Potentially altered selectivity | Change in steric and electronic profile affecting target interaction. |

| 2-methyl (ortho) | Likely decreased activity | Potential for steric clash with the piperidine ring or binding pocket. | |

| 3-chloro (meta) | May increase potency | Electron-withdrawing nature can alter binding interactions. | |

| Piperidine Ring | N-Methyl | Potentially increased potency | Optimal for many CNS targets. |

| N-Benzyl | May alter selectivity profile | Potential for additional π-π interactions. | |

| 4-Hydroxy | May increase polarity and alter pharmacokinetics | Introduction of a hydrogen-bonding group. |

Chirality, Stereochemistry, and Enantioselectivity in 3 3 Methylphenoxy Piperidine Research

Importance of Stereochemical Specificity in 3-(3-Methylphenoxy)piperidine Biological Activity

The spatial orientation of atoms in a molecule can dramatically influence its biological function, a principle of paramount importance in pharmacology. For chiral molecules like this compound, the two enantiomers, while chemically identical in an achiral environment, can exhibit markedly different activities in the chiral environment of the body. Biological systems, such as enzymes and receptors, are themselves chiral and often interact preferentially with one enantiomer over the other. mdpi.com

This stereochemical specificity is well-documented in various classes of piperidine (B6355638) derivatives. researchgate.net For instance, research into potent and selective opioid kappa receptor antagonists has shown that specific stereoisomers of 3,4-disubstituted-4-(3-hydroxyphenyl)piperidine derivatives possess the desired high affinity and antagonist activity, while other isomers are significantly less active or inactive. nih.gov This principle underscores that the biological activity of a chiral compound is not merely a property of its chemical formula but is intrinsically linked to its specific three-dimensional structure. The precise fit between a ligand (the drug molecule) and its receptor is often compared to a lock and key, where only one enantiomer (the key) can correctly engage with the chiral receptor (the lock) to elicit a biological response. Consequently, one enantiomer of this compound may be responsible for the therapeutic effect, while the other could be inactive, or in some cases, contribute to undesirable side effects. mdpi.com

Enantiomeric Differences in Receptor Recognition and Functional Modulation

The differential effects of enantiomers are rooted in their distinct interactions at the molecular level, specifically in receptor recognition and the subsequent functional modulation. Receptors are complex protein structures with specific three-dimensional binding pockets. The binding of a ligand to a receptor depends on multiple points of interaction, and the spatial arrangement of the ligand's functional groups must be complementary to the receptor's binding site.

For this compound, the piperidine ring and the 3-methylphenoxy group must orient themselves correctly within the target receptor. A change in the stereocenter at the C3 position of the piperidine ring inverts the spatial position of the 3-methylphenoxy group, which can drastically alter how the molecule binds.

Studies on analogous piperazine (B1678402) and piperidine compounds demonstrate these enantiomeric differences quantitatively. For example, in the development of kappa opioid receptor antagonists, the affinity (measured by the inhibition constant, Ke) of one enantiomer can be orders of magnitude greater than the other. This high degree of selectivity is crucial for developing drugs that act on a specific receptor subtype, thereby maximizing efficacy and minimizing off-target effects. nih.govacs.org The functional consequence of this differential binding is that one enantiomer may act as an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist, while the other enantiomer has a different or no effect.

Table 1: Illustrative Receptor Binding Affinities for Enantiomers of a Related Piperidine Analog (Note: This data is for an analogous compound to illustrate the principle of enantioselectivity, as specific comprehensive data for this compound enantiomers is not widely published.)

| Enantiomer | Target Receptor | Binding Affinity (Ke, nM) | Receptor Selectivity Ratio (μ/κ) |

| Enantiomer A | Kappa (κ) Opioid | 0.17 | 77 |

| Enantiomer A | Mu (μ) Opioid | 13.1 | - |

| Enantiomer B | Kappa (κ) Opioid | 49.4 | 0.04 |

| Enantiomer B | Mu (μ) Opioid | 2.04 | - |

This interactive table showcases how two enantiomers of a compound can have vastly different affinities and selectivities for different receptor subtypes.

Analytical Methodologies for Determining Enantiomeric Purity and Composition

Given the importance of stereoisomerism in biological activity, analytical methods capable of separating and quantifying individual enantiomers are essential. These techniques are vital for ensuring the enantiomeric purity of a pharmaceutical substance.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Resolution

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers. phenomenex.com This method utilizes a chiral stationary phase (CSP), which is a column packing material that is itself chiral. The enantiomers of the analyte pass through the column and interact differently with the CSP, forming transient diastereomeric complexes. This difference in interaction strength leads to different retention times, allowing the enantiomers to be separated and quantified. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for resolving a broad range of chiral compounds, including piperidine derivatives. nih.gov The development of a chiral HPLC method involves optimizing several parameters, including the choice of the chiral column, the composition of the mobile phase (the solvent that carries the sample through the column), flow rate, and detection wavelength. nih.gov For non-chromophoric compounds like some piperidines, a pre-column derivatization step may be employed to attach a UV-absorbing group, enhancing detection sensitivity. nih.gov

Table 2: Typical Parameters for Chiral HPLC Separation of Piperidine Derivatives

| Parameter | Description | Example |

| Chiral Column | Stationary phase containing a chiral selector. | Chiralpak® AD-H, Chiralpak® IG-3 |

| Mobile Phase | Solvent system used to elute the sample. | Mixtures of alkanes (e.g., hexane) and alcohols (e.g., isopropanol, ethanol). |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.5 - 1.0 mL/min |

| Detector | Device used to detect the separated enantiomers as they exit the column. | UV Detector (e.g., at 228 nm or 254 nm) |

| Resolution (Rs) | A measure of the degree of separation between the two enantiomer peaks. | A value > 1.5 indicates baseline separation. |

This interactive table outlines the key components and settings for a typical chiral HPLC method used in the analysis of chiral piperidines.

Optical Rotation and Spectroscopic Methods for Stereochemical Analysis

Optical rotation is a physical property unique to chiral substances. When plane-polarized light is passed through a solution containing an excess of one enantiomer, the plane of the light is rotated. A polarimeter is the instrument used to measure the angle of this rotation.

Dextrorotatory (+): An enantiomer that rotates plane-polarized light clockwise.

Levorotatory (-): An enantiomer that rotates plane-polarized light counter-clockwise.

A 50:50 mixture of two enantiomers, known as a racemic mixture, is optically inactive because the rotations of the individual enantiomers cancel each other out. vanderbilt.edu The magnitude and direction of rotation are used to characterize enantiomers and determine enantiomeric excess (ee), which is a measure of the purity of a chiral sample. While HPLC provides a more accurate quantification of the enantiomeric ratio, optical rotation is a valuable tool for confirming the identity of the predominant enantiomer. researchgate.net

Conformational Analysis of Chiral this compound Structures

Axial: Pointing perpendicular to the general plane of the ring (up or down).

Equatorial: Pointing outwards from the perimeter of the ring.

For this compound, the bulky 3-methylphenoxy group can exist in either an axial or equatorial position. These two chair conformers are in equilibrium, but one is typically more stable and therefore more populated. The relative stability of these conformers is governed by a complex interplay of steric hindrance, electrostatic interactions, and hyperconjugation. researchgate.net

Generally, large substituents prefer the more sterically spacious equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. Therefore, the conformer with the 3-(3-Methylphenoxy) group in the equatorial position is expected to be significantly more stable and predominant at equilibrium. nih.gov Understanding the preferred conformation is crucial, as it defines the precise spatial relationship between the key functional groups of the molecule, which in turn dictates how it fits into a receptor's binding site.

Table 3: Comparison of Axial vs. Equatorial Conformations for the 3-(3-Methylphenoxy) Substituent

| Feature | Axial Conformation | Equatorial Conformation |

| Position | Perpendicular to the ring plane | In the general plane of the ring |

| Steric Hindrance | Higher (due to 1,3-diaxial interactions) | Lower |

| Relative Energy | Higher (less stable) | Lower (more stable) |

| Population at Equilibrium | Lower | Higher (predominant) |

This interactive table summarizes the key differences between the axial and equatorial positions for the substituent on the piperidine ring, highlighting why the equatorial conformation is generally favored.

Molecular Interactions and Target Engagement of 3 3 Methylphenoxy Piperidine

Receptor Binding Profiles and Selectivity Studies

The affinity of a compound for various receptors determines its pharmacological effects. Studies on analogs of 3-(3-Methylphenoxy)piperidine suggest potential interactions with key neurotransmitter systems.

Dopamine (B1211576) Receptors: Research into a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives has shed light on the potential for this class of compounds to interact with dopamine receptors. One analog, featuring a 3-methylphenoxy group, demonstrated a binding affinity (Ki) of 13 nM for the dopamine D4 receptor. This suggests that the 3-methylphenoxy)piperidine scaffold may have a notable affinity for this particular dopamine receptor subtype. The exceptional selectivity of some of these compounds for the D4 receptor over other dopamine receptor subtypes (D1, D2, D3, and D5) highlights their potential as selective modulators of D4 receptor signaling. nih.gov

Opioid Receptors: The phenylpiperidine scaffold is a well-established pharmacophore in many opioid receptor ligands. Fentanyl and its derivatives, which are potent mu-opioid receptor agonists, are classic examples of phenylpiperidine opioids. researchgate.net Their mechanism of action involves binding to mu-opioid receptors in the central nervous system, leading to analgesia. researchgate.net Furthermore, studies on N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazine analogues have identified potent and selective kappa-opioid receptor antagonists. epa.gov For instance, certain derivatives with a 4-(3-methylphenoxy)benzamide moiety displayed Ke values as low as 0.16 nM for the kappa-opioid receptor. epa.gov While these compounds are structurally distinct from this compound, they underscore the potential for the broader piperidine (B6355638) class to interact with various opioid receptor subtypes. The analgesic potency of some 3-methyl fentanyl derivatives has been shown to be highly correlated with their binding affinity for opiate receptors. painphysicianjournal.com

Ligand binding assays are crucial for quantifying the affinity (Ki) and selectivity of a compound for its target receptors. The data generated from these assays, often using radiolabeled ligands, allows for the characterization of a compound's binding profile.

Due to the limited availability of direct binding data for this compound, the following table presents representative binding affinities (Ki values) for structurally related phenoxypiperidine and phenylpiperazine derivatives at various dopamine and opioid receptors to illustrate the potential interaction profile.

| Compound/Analog | Receptor | Binding Affinity (Ki) [nM] |

|---|---|---|

| 4,4-difluoro-3-(3-methylphenoxymethyl)piperidine | Dopamine D4 | 13 nih.gov |

| Analog of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide | Kappa Opioid | 0.16 epa.gov |

| N-phenylpiperazine analog 3a | Dopamine D2 | 349-7522 mdpi.com |

| N-phenylpiperazine analog 3a | Dopamine D3 | 96-1413 mdpi.com |

| Fentanyl | Mu Opioid | 1-100 nih.gov |

| Sufentanil | Mu Opioid | <1 nih.gov |

Enzyme Inhibition Studies of this compound and Its Derivatives

The potential for this compound and its derivatives to inhibit enzyme activity has been explored, particularly in the context of enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO).

Research on 4-phenylpiperidine (B165713) derivatives has shown that they can be substrates for and inhibitors of MAO. Studies on rat brain monoamine oxidase indicated that MAO-B preferentially oxidizes 4-phenylpiperidine derivatives substituted at the 3rd position of the piperidine ring. This suggests a potential for 3-substituted piperidine compounds, such as this compound, to interact with MAO-B.

Modulation of Signal Transduction Pathways by this compound in Preclinical Models

For instance, the binding of phenylpiperidine derivatives to mu-opioid receptors, which are G-protein coupled receptors (GPCRs), generally leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. researchgate.net Similarly, the interaction of phenoxypiperidine analogs with dopamine D4 receptors, also GPCRs, would be expected to modulate downstream signaling cascades, although specific preclinical data for this compound is lacking.

Investigation of Molecular Mechanisms of Action (excluding clinical findings)

Understanding the molecular mechanisms of action involves elucidating how a compound interacts with its target at the atomic level. Molecular modeling and structure-activity relationship (SAR) studies of related compounds can provide insights into the potential binding modes of this compound.

For phenylpiperidine opioids interacting with the mu-opioid receptor, the piperidine ring and the N-substituent are known to be crucial for binding and activity. The protonated nitrogen of the piperidine ring typically forms an ionic interaction with a conserved aspartate residue in the receptor's binding pocket.

In the case of dopamine D4 receptor antagonists with a 3-(phenoxymethyl)piperidine (B1610827) scaffold, the phenoxy group likely engages in hydrophobic and/or aromatic interactions within the receptor's binding site. The substitution pattern on the phenoxy ring, such as the 3-methyl group in this compound, can significantly influence binding affinity and selectivity. The methyl group may occupy a specific hydrophobic sub-pocket within the D4 receptor, thereby enhancing its affinity.

Computational Chemistry and Molecular Modeling of 3 3 Methylphenoxy Piperidine

In Silico Prediction of Biological Targets and Activity Spectra

Target Identification Using Machine Learning Algorithms (e.g., SwissTargetPrediction, PASS)

A direct search for predictions of biological targets for 3-(3-Methylphenoxy)piperidine using established machine learning algorithms like SwissTargetPrediction or PASS (Prediction of Activity Spectra for Substances) did not yield any specific, publicly accessible reports. These web-based tools are widely used to predict the likely protein targets of small molecules based on their chemical structure, but no studies have published the outcomes of such an analysis for this compound. In general, phenoxy piperidine (B6355638) structures are known to interact with a variety of central nervous system (CNS) receptors and transporters, but specific predictions for this isomer are not available.

Virtual Screening and Ligand-Based Drug Design for this compound Analogues

There is a lack of published research on virtual screening campaigns or ligand-based drug design studies that specifically focus on analogues of this compound. While the principles of these techniques are well-established for piperidine-containing compound libraries, the application to this particular chemical entity has not been detailed in scientific literature.

Molecular Docking Simulations to Elucidate Ligand-Receptor Interactions

No specific molecular docking studies for this compound have been found in the reviewed literature. Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Such studies are crucial for understanding the potential interactions with biological targets. While docking studies have been performed on numerous other phenoxypiperidine derivatives, the specific interactions and binding affinities for the 3-(3-Methylphenoxy) isomer remain uncharacterized in public research.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

A search for Density Functional Theory (DFT) calculations applied to this compound did not return any specific results. DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. These calculations can provide insights into molecular geometry, reactivity, and spectroscopic properties. The absence of such studies indicates a gap in the fundamental computational characterization of this compound.

Molecular Dynamics Simulations to Explore Conformational Dynamics and Binding Energetics

There are no publicly available molecular dynamics (MD) simulation studies for this compound. MD simulations are used to analyze the physical movements of atoms and molecules, offering a view of the dynamic behavior of the compound, including its conformational flexibility and the energetics of its binding to a target protein over time.

Molecular Overlay and Superimposition Techniques for Structural Comparison

No studies employing molecular overlay or superimposition techniques specifically involving this compound could be located. These methods are used to compare the three-dimensional structure of a molecule with that of other known active compounds to infer potential similarities in their biological activity.

Metabolism Studies of 3 3 Methylphenoxy Piperidine in Preclinical and in Vitro Models

Identification of Primary and Secondary Metabolic Pathways

For many piperidine (B6355638) derivatives, the metabolic process begins with Phase I reactions, which introduce or expose functional groups on the parent molecule. This is followed by Phase II reactions, where endogenous molecules are attached to these functional groups, further increasing their polarity.

Phase I Metabolic Transformations (e.g., Hydroxylation, O-demethylation)

Phase I metabolism is primarily carried out by the cytochrome P450 (CYP) family of enzymes located in the liver and other tissues. For a compound like 3-(3-Methylphenoxy)piperidine, potential Phase I transformations could theoretically include hydroxylation of the piperidine or the methylphenoxy rings. O-demethylation is another common Phase I reaction for compounds with methoxy (B1213986) groups, although this compound contains a methyl group directly attached to the phenoxy ring, making O-demethylation less likely than hydroxylation of the methyl group. N-dealkylation is a common metabolic pathway for N-substituted piperidines; however, this compound is a secondary amine, and further metabolism at the nitrogen atom is possible.

Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Following Phase I transformations that introduce hydroxyl groups, Phase II conjugation reactions can occur. drughunter.comyoutube.com These reactions involve the addition of polar molecules such as glucuronic acid (glucuronidation) or a sulfate (B86663) group (sulfation) to the newly formed hydroxyl groups. drughunter.comyoutube.com This process significantly increases the water solubility of the metabolites, preparing them for elimination via urine or feces. youtube.comresearchgate.net

In Vitro Metabolism Using Liver Microsomes, S9 Fractions, and Hepatocytes

To predict the metabolic fate of a compound in humans and other species, in vitro systems such as liver microsomes, S9 fractions, and hepatocytes are commonly used. These systems contain the necessary enzymes to carry out metabolic reactions.

Assessment of Metabolic Stability in Various Species (e.g., rat, dog, rhesus, human liver microsomes)

Metabolic stability assays using liver microsomes from different species are crucial in preclinical drug development to estimate the rate at which a compound is metabolized. This information helps in predicting its half-life and potential for accumulation in the body. Without specific studies on this compound, no data on its metabolic stability in rat, dog, rhesus, or human liver microsomes can be presented.

Enzyme-Specific Metabolism Studies (e.g., Cytochrome P450 involvement)

Studies with recombinant human CYP enzymes are often conducted to identify the specific enzymes responsible for a compound's metabolism. For other piperidine-containing compounds, enzymes such as CYP2D6 and CYP3A4 have been shown to be involved in their metabolism. nih.govdoi.orgnih.gov However, in the absence of such studies for this compound, the specific CYP isoforms involved in its potential metabolism remain unknown.

Metabolite Profiling and Identification in Animal Models (excluding human data)

Metabolite profiling in animal models such as rats or dogs is a critical step to understand the biotransformation of a new chemical entity in a living organism. These studies involve administering the compound to the animals and analyzing biological samples (e.g., plasma, urine, feces) to identify the structure of the metabolites formed. No such metabolite profiling data for this compound in any animal model has been reported in the accessible scientific literature.

Preclinical Therapeutic Potential of 3 3 Methylphenoxy Piperidine and Analogues

Investigation of Neurological Applications in Animal Models

While direct studies on 3-(3-methylphenoxy)piperidine are limited, research on structurally related phenoxypiperidine analogues provides insights into their potential neurological applications.

Modulation of Synaptic Transmission in Preclinical Neuropharmacology

Behavioral Studies in Animal Models Related to CNS Activity

The central nervous system (CNS) activity of piperidine (B6355638) derivatives has been a subject of interest in the development of new therapeutic agents. Amides isolated from Piper capense, which contain the piperidine moiety, have demonstrated CNS activity, suggesting the potential for this chemical scaffold to influence behavior. mdpi.com A study on N-3 substituted phenoxypropyl piperidine benzimidazol-2-one (B1210169) analogues identified novel NOP receptor agonists with analgesic and sedative properties when administered to rodents. nih.gov Specifically, the N-methyl acetamide (B32628) derivative from this series was found to be a high-affinity, potent NOP agonist with significant selectivity over the MOP receptor, leading to antinociceptive and sedative effects. nih.gov These findings highlight the potential of phenoxypiperidine structures to modulate CNS-related behaviors. However, specific behavioral studies in animal models focusing on this compound are required to determine its unique pharmacological profile and potential as a CNS-active agent.

Assessment of Anti-Inflammatory Properties in In Vitro and Animal Models

The anti-inflammatory potential of piperidine derivatives is an active area of investigation. While direct evidence for this compound is not available, studies on related compounds provide a basis for its potential in this therapeutic area. For example, 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride demonstrated significant anti-inflammatory effects in both acute and chronic inflammation models in rats. nih.gov In the carrageenan-induced paw edema model, this compound reduced edema by up to 90.32%, and in the cotton pellet granuloma test, it showed a 46.1% antiproliferative effect. nih.gov Furthermore, piperlotine-like amides containing a piperidine ring have been evaluated for their anti-inflammatory activity, with structure-activity relationship studies indicating that the substitution pattern on the aromatic ring is a strong determinant of their efficacy. scielo.org.mx Another study on 3,3-dimethyl 2,6-dimethyl piperidine 4-one oxime also showed potent anti-inflammatory activity in a dose-dependent manner in the carrageenan-induced rat paw edema model. These findings suggest that the piperidine scaffold, and by extension this compound, could serve as a valuable template for the development of novel anti-inflammatory agents.

Evaluation of Antimicrobial Activity in Microorganism Assays

The piperidine nucleus is a common feature in many compounds exhibiting antimicrobial properties. A variety of synthetic piperidine derivatives have been screened for their activity against a range of microbial pathogens. For instance, certain piperidine and pyrrolidine (B122466) substituted halogenobenzene derivatives have been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, as well as yeast-like fungi, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/ml. epa.gov Another study synthesized new piperidine derivatives and evaluated their antibacterial activity using the disc diffusion method against Staphylococcus aureus (gram-positive) and Escherichia coli (gram-negative), with one of the compounds showing excellent activity. biointerfaceresearch.com Similarly, a series of 3-(3-alkyl-2,6-diarylpiperin-4-ylidene)-2-thioxoimidazolidin-4-ones, which feature a piperidine ring, demonstrated potent activity against a spectrum of clinically isolated bacteria and fungi. nih.gov While these studies highlight the general antimicrobial potential of piperidine-containing molecules, specific assays on this compound are necessary to determine its spectrum of activity and potential as an antimicrobial agent.

Exploration of Anticancer Potential in Cell Lines and Animal Xenograft Models

The piperidine scaffold is present in numerous compounds that have been investigated for their anticancer properties. Preclinical studies have shown that various piperidine derivatives can exert cytotoxic effects on a range of cancer cell lines. For example, certain piperidine derivatives have demonstrated high cytotoxicity against melanoma and breast cancer (MCF7) cell lines. dut.ac.za The anticancer potential of piperidine and its derivatives is thought to be mediated through various mechanisms, including the induction of apoptosis and the release of reactive oxygen species (ROS). nih.gov

In vivo studies using animal xenograft models have further substantiated the anticancer potential of some piperidine-containing compounds. For instance, 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid (CLEFMA) was shown to inhibit tumor growth in a mouse model of lung cancer xenografts. nih.govnih.gov This effect was associated with the induction of apoptosis and anti-inflammatory and anti-metastatic effects regulated by NF-κB. nih.govnih.gov While these findings are promising for the broader class of piperidine derivatives, dedicated studies on this compound in various cancer cell lines and subsequent validation in animal xenograft models are crucial to ascertain its specific anticancer efficacy.

Other Emerging Biological Activities (e.g., Antiviral, Antimalarial) in Preclinical Research

Beyond the more extensively studied areas, the piperidine scaffold has also been explored for other biological activities, including antiviral and antimalarial potential.

Antiviral Activity: Research into new derivatives of N-substituted piperidines has revealed their potential as antiviral agents. In one study, synthesized compounds were effective against the influenza A/H1N1 virus in an in vitro MDCK cell model, with some demonstrating a comparable level of inhibition to the commercial drug oseltamivir (B103847) (Tamiflu). nih.gov Alkene piperidine derivatives have also been disclosed as possessing unique antiviral activity, particularly for the treatment of HIV and AIDS. google.com These findings suggest that the piperidine moiety can be a valuable component in the design of novel antiviral drugs.

Antimalarial Activity: The piperidine ring is a key structural feature in several compounds with demonstrated antimalarial activity. A number of 1,4-disubstituted piperidine derivatives have been synthesized and shown to exhibit activity in the nanomolar range against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum. nih.gov Another study identified a potent piperidine carboxamide analogue (SW584) that showed efficacy in a mouse model of human malaria after oral dosing. nih.gov This compound was found to be a species-selective, reversible proteasome inhibitor with a low propensity for resistance development. nih.gov These preclinical data underscore the potential of piperidine-based compounds, including this compound, as leads for the development of new antimalarial therapies.

Advanced Structural Characterization of 3 3 Methylphenoxy Piperidine and Crystalline Forms

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique provides precise atomic coordinates, bond lengths, bond angles, and details of the crystal packing. For a compound like 3-(3-Methylphenoxy)piperidine, SC-XRD would be instrumental in confirming its molecular geometry and stereochemistry.

The piperidine (B6355638) ring, a saturated six-membered heterocycle, is known to adopt several conformations to minimize steric and torsional strain. The most stable and common conformation is the chair form. In the case of this compound, it is highly probable that the piperidine ring would adopt a chair conformation.

Table 1: Expected Torsional Angles in the Chair Conformation of the Piperidine Ring

| Atoms Involved | Expected Torsional Angle (°) |

|---|---|

| N1-C2-C3-C4 | ~50-60 |

| C2-C3-C4-C5 | ~-50 to -60 |

| C3-C4-C5-C6 | ~50-60 |

| C4-C5-C6-N1 | ~-50 to -60 |

| C5-C6-N1-C2 | ~50-60 |

| C6-N1-C2-C3 | ~-50 to -60 |

Note: These are idealized values and can vary based on the nature and position of substituents.

The way molecules of this compound arrange themselves in a crystal is governed by a network of non-covalent intermolecular interactions. SC-XRD allows for the precise measurement of distances and angles between neighboring molecules, which is crucial for identifying these interactions.

Hydrogen Bonding: The secondary amine group (N-H) in the piperidine ring is a potent hydrogen bond donor. It is expected to form hydrogen bonds with acceptor atoms on adjacent molecules, such as the ether oxygen of the phenoxy group or the nitrogen atom itself. These N-H···O or N-H···N interactions are significant in dictating the crystal packing.

π-π Stacking: The presence of the aromatic methylphenoxy group introduces the possibility of π-π stacking interactions. These occur when the electron-rich π systems of two aromatic rings align in a parallel or offset fashion. The strength and geometry of these interactions would depend on the relative orientation of the rings in the crystal lattice.

C-H···π Interactions: The hydrogen atoms on the piperidine and methyl groups can also interact with the π-system of the aromatic ring, forming weaker but collectively significant C-H···π bonds.

Spectroscopic Techniques for Structural Elucidation Beyond Basic Identification (e.g., Advanced NMR, LC-MS for complex derivatives)

While basic spectroscopic methods like ¹H and ¹³C NMR are standard for confirming the chemical structure, advanced techniques are necessary for a more in-depth analysis, especially for complex derivatives or for studying dynamic processes in solution.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals, which can be challenging in a molecule with multiple overlapping signals. mdpi.com For instance, HMBC can show correlations between protons and carbons that are two or three bonds away, helping to connect the piperidine ring to the phenoxy moiety.

Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful for determining through-space proximity of atoms, which can help to confirm the conformation of the molecule in solution. diva-portal.org For example, NOESY could show correlations between the axial protons on the piperidine ring and the protons of the phenoxy group, providing evidence for the preferred orientation of this substituent.

Liquid Chromatography-Mass Spectrometry (LC-MS): For the analysis of complex mixtures containing this compound or its derivatives, LC-MS is the technique of choice. nih.gov High-performance liquid chromatography (HPLC) separates the components of the mixture, which are then introduced into a mass spectrometer for identification. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. westminster.ac.uk Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion and analysis of the resulting fragment ions, which can provide detailed structural information and help to differentiate between isomers. westminster.ac.uk

Hirshfeld Surface Analysis and Energy Frameworks for Crystal Packing Insights

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal lattice, based on the data obtained from SC-XRD. researchgate.netnih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, and it is colored according to various properties, providing a detailed picture of the molecular environment.

Table 2: Hypothetical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Percentage Contribution (%) |

|---|---|

| H···H | 60-75 |

| C···H/H···C | 15-25 |

| O···H/H···O | 5-15 |

| N···H/H···N | 1-5 |

Note: These are representative ranges for similar organic molecules and would need to be confirmed by experimental data.

Energy Frameworks: Building upon the Hirshfeld analysis, energy framework calculations can be performed to quantify the energetic contributions of different types of intermolecular interactions (electrostatic, dispersion, repulsion, and polarization). This provides a more quantitative understanding of the forces holding the crystal together. The results can be visualized as cylindrical frameworks where the thickness of the cylinders represents the strength of the interaction energies between molecular pairs. This would reveal the dominant forces in the crystal packing of this compound, for instance, whether it is primarily stabilized by hydrogen bonding or by dispersion forces associated with π-π stacking.

Design and Synthesis of Novel 3 3 Methylphenoxy Piperidine Analogues and Derivatives

Medicinal Chemistry Approaches to Develop Improved Analogues

Bioisosteric Replacement: This strategy involves substituting a functional group within the molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity or metabolic stability. cambridgemedchemconsulting.combaranlab.org For instance, replacing a metabolically susceptible aromatic ring with a more robust, electron-deficient heterocyclic system can enhance its resistance to cytochrome P450-mediated oxidation. researchgate.net In the context of piperidine (B6355638) analogues, a phenol group, which can be prone to metabolic conjugation, might be replaced with a primary amide group. This substitution can lead to enhanced receptor activity, increased selectivity, and improved metabolic stability in vitro. nih.gov The principle is to maintain the necessary pharmacophoric interactions while altering other properties advantageously. cambridgemedchemconsulting.com

Scaffold Hopping: This approach entails a more drastic modification, where the central core or "scaffold" of the molecule is replaced with a structurally distinct moiety while preserving the original orientation of key functional groups. researchgate.netnih.gov The objective is to discover new chemical classes with similar biological activity but potentially improved properties, such as enhanced solubility or novelty for intellectual property purposes. nih.govdundee.ac.uk For example, a piperidine ring could be replaced by a bridged bicyclic system to create a more rigid structure that may fit better into a receptor's binding pocket and reduce off-target effects. nih.gov This strategy has been successfully used to move from compounds with poor solubility and genotoxicity to preclinical candidates with improved profiles. dundee.ac.uk

Exploration of Diverse Chemical Space around the Piperidine Moiety

Systematic modification of the piperidine scaffold is crucial for understanding structure-activity relationships (SAR) and optimizing biological activity. This involves synthesizing a library of compounds with varied substituents at different positions of the piperidine ring and the associated phenoxy group.

The synthesis of substituted piperidines can be achieved through various methods, including the hydrogenation of corresponding pyridine (B92270) precursors. nih.govmdpi.com For instance, fluorinated 3-substituted piperidines have been synthesized using rhodium catalysts under mild conditions. mdpi.com The exploration of different substitution patterns allows for a detailed SAR analysis. Studies on 4,4-difluoro-3-(phenoxymethyl)piperidine analogues have shown that substituents on the phenoxy ring significantly influence receptor binding affinity. For example, a 3,4-difluorophenoxy derivative was found to be highly potent, while replacement with various heterocyclic ethers led to a significant loss of binding. The nature and position of electron-withdrawing groups, such as cyano groups, on the phenoxy ring also impact activity and properties like lipophilicity.

The following table summarizes the structure-activity relationship for a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogues targeting the Dopamine (B1211576) D4 receptor.

| Compound | Phenoxy Substitution | Binding Affinity (Ki, nM) |

| 8a | 4-Fluoro | 11 |

| 8b | 3,4-Difluoro | 5.5 |

| 8c | 3-Methyl | 13 |

| 8d | 4-Chloro | 53 |

| 8e | Unsubstituted | 27 |

| 9t | 4-Cyano-3-fluoro | 3.8 |

| 9v | 4-Cyano | 8.9 |

| 9w | 3,4-Difluoro | 10.8 |

| 9x | 3-Cyano | 59.6 |

Data sourced from research on dopamine 4 receptor antagonists.

This systematic exploration helps to build a comprehensive understanding of how different chemical modifications affect the biological activity of the 3-(3-methylphenoxy)piperidine scaffold.

Synthesis of Spirocyclic, Fused, and Bridged Piperidine Scaffolds

To introduce conformational rigidity and explore novel three-dimensional chemical space, medicinal chemists synthesize more complex piperidine scaffolds, including spirocyclic, fused, and bridged systems. These rigid structures can enhance binding affinity and selectivity by locking the molecule in a bioactive conformation. nih.govnih.gov

Spirocyclic Piperidines: These compounds feature a common carbon atom shared by the piperidine ring and another ring system. They are valuable as pharmacophore templates due to their structural complexity and rigidity. nih.gov A modern synthetic approach to construct spirocyclic piperidines involves photoredox catalysis, which enables the cyclization of linear aryl halide precursors under mild conditions without the need for toxic reagents. nih.gov Another method involves a one-pot reaction of a chalcone-based cyclohexanone with isatin and a piperidine-2-carboxylic acid to yield spirooxindole-grafted piperidine moieties.

Fused Piperidines: In fused systems, the piperidine ring shares two or more atoms with another ring. Synthesis of these structures can be achieved through intramolecular cyclization reactions. For example, piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans have been synthesized via stereocontrolled methods using lactam-tethered alkenols. researchgate.net

Bridged Piperidines: These scaffolds contain a bridge connecting two non-adjacent atoms of the piperidine ring, creating a bicyclic system. Such modifications are used to rigidly orient substituents and probe interactions within a receptor binding pocket. unipd.itfigshare.com Versatile synthetic methods have been developed for various bridged isosteres, such as 2-azanorbornane and nortropane derivatives. nih.govunipd.it These syntheses often involve multi-step sequences starting from precursors like 2-azabicyclo[2.2.1]hept-5-en-3-one to ensure stereochemically defined products. unipd.itutmb.edu The introduction of a bridge can significantly impact receptor affinity; for instance, a (S,S,S)-2-azanorbornane analogue of a P2Y14R antagonist showed a 3-fold higher affinity than its parent compound. unipd.itutmb.edu

The following table highlights different complex piperidine scaffolds and their synthetic approaches.

| Scaffold Type | General Structure Example | Synthetic Approach | Reference |

| Spirocyclic | Spiro[piperidine-4,3'-oxindole] | Photoredox-mediated radical hydroarylation | nih.gov |

| Fused | Octahydropyrido[1,2-b]isoquinoline | Intramolecular cyclization of lactam-tethered alkenols | researchgate.net |